![molecular formula C10H12ClFN2O B2821103 N-(5-Amino-2-fluorophenyl)cyclopropanecarboxamide;hydrochloride CAS No. 2580252-10-2](/img/structure/B2821103.png)
N-(5-Amino-2-fluorophenyl)cyclopropanecarboxamide;hydrochloride
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Overview
Description
N-(5-Amino-2-fluorophenyl)cyclopropanecarboxamide;hydrochloride is a chemical compound with the CAS Number: 926218-68-0 . It has a molecular weight of 194.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide . The InChI code for this compound is 1S/C10H11FN2O/c11-8-4-3-7(12)5-9(8)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 194.21 .Scientific Research Applications
Antidepressant Potential
A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for their potential as antidepressants. These compounds demonstrated significant activity in pharmacological animal tests designed to reveal antidepressant activity without undesirable side effects. One compound, midalcipran, showed promising results and has progressed to phase III clinical evaluation (Bonnaud et al., 1987).
Synthesis Methodology
A high-yield synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was established. This synthesis involves multi-step nucleophilic substitution reaction and ester hydrolysis, showcasing the compound's synthetic accessibility and potential for further chemical modifications (Zhihui Zhou et al., 2021).
Neurodegenerative Disease Research
CHF5074, a γ-secretase modulator with a similar structural motif, demonstrated its effectiveness in attenuating brain β-amyloid pathology and improving spatial memory in a mouse model of Alzheimer's disease. This suggests the potential of structurally related compounds in neurodegenerative disease research (Imbimbo et al., 2009).
Fluorine-18 Labeling for PET Imaging
Development of fluorine-18-labeled derivatives of compounds with similar structures, such as WAY 100635, for PET imaging of serotonin 5-HT1A receptors, indicates the potential for the subject compound in diagnostic applications (Lang et al., 1999).
Anticancer and Antimicrobial Activity
The synthesis and evaluation of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, incorporating substituted 2-amino pyrimidine moieties, for their in vitro anticancer and antimicrobial activities highlight the potential therapeutic applications of cyclopropane-carboxamide derivatives in treating cancer and microbial infections (Gokhale et al., 2017).
Electrochromic and Electrofluorescent Applications
Electroactive polyamides with bis(diphenylamino)-fluorene units, demonstrating reversible electrochromic characteristics and fluorescence modulation, suggest potential applications of similar compounds in materials science for developing smart materials and sensors (Ningwei Sun et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-8-4-3-7(12)5-9(8)13-10(14)6-1-2-6;/h3-6H,1-2,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDSLZVMNJJQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)cyclopropanecarboxamide;hydrochloride |
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